molecular formula C17H26ClNO2 B4410380 4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride

4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride

Cat. No.: B4410380
M. Wt: 311.8 g/mol
InChI Key: YAVIEECAHNLGQT-UHFFFAOYSA-N
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Description

4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride is a synthetic organic compound that features a morpholine ring substituted with a 2,3-dihydro-1H-inden-5-yloxy group

Properties

IUPAC Name

4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-13-11-18(12-14(2)20-13)8-9-19-17-7-6-15-4-3-5-16(15)10-17;/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVIEECAHNLGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride typically involves the following steps:

    Formation of the Inden-5-yloxy Intermediate: The starting material, 2,3-dihydro-1H-inden-5-ol, is reacted with an appropriate alkylating agent to form the inden-5-yloxy intermediate.

    Attachment to the Morpholine Ring: The inden-5-yloxy intermediate is then reacted with 2,6-dimethylmorpholine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the inden-5-yloxy group or the morpholine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine ring or the inden-5-yloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The inden-5-yloxy group may interact with biological receptors or enzymes, while the morpholine ring can modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: Contains a similar inden-5-yloxy group but with different substituents.

Uniqueness

4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride is unique due to the specific combination of the inden-5-yloxy group and the morpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride

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